molecular formula C10H13NO4S B132953 Methyl methyl[(4-methylphenyl)sulfonyl]carbamate CAS No. 32258-50-7

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B132953
CAS No.: 32258-50-7
M. Wt: 243.28 g/mol
InChI Key: HNFZTGPTWQRQQX-UHFFFAOYSA-N
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Description

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is an organic compound characterized by the presence of a sulfonyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl[(4-methylphenyl)sulfonyl]carbamate typically involves the reaction of methyl isocyanate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

  • Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
  • 2-(4-methylsulfonylphenyl)indole derivatives

Comparison: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is unique due to its specific combination of a sulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For example, methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has a similar sulfonyl group but differs in its overall structure, leading to different reactivity and applications. Similarly, 2-(4-methylsulfonylphenyl)indole derivatives have different core structures, which influence their biological activity and chemical properties.

Properties

IUPAC Name

methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFZTGPTWQRQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340247
Record name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32258-50-7
Record name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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